3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Anticancer Leukemia Cytotoxicity

Sourcing structurally defined 2-fluoroadenine prodrugs with reliable activation profiles for GDEPT studies remains a persistent supply challenge. 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol (CAS 86626-06-4) is an acyclic nucleoside analog engineered to release 2-fluoroadenine (IC₅₀ 0.15 µM in CEM cells) upon enzymatic cleavage, enabling tumor-selective cytotoxicity. • Designed for mutant PNP-mediated activation in GDEPT strategies; acyclic propanediol moiety dictates metabolic pathway specificity distinct from arabinose or deoxyribose analogs. • 2-Fluoroadenine core disrupts DNA/RNA synthesis in both proliferating and non-proliferating tumor cells. • Also serves as a lead scaffold for antiparasitic discovery (PfSAH hydrolase inhibition; IC₅₀ 84 nM against T. vaginalis). Supplied at ≥98% purity with batch-specific QC. Standard global shipping for R&D use.

Molecular Formula C8H10FN5O2
Molecular Weight 227.20 g/mol
CAS No. 86626-06-4
Cat. No. B11882298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol
CAS86626-06-4
Molecular FormulaC8H10FN5O2
Molecular Weight227.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1CC(CO)O)F)N
InChIInChI=1S/C8H10FN5O2/c9-8-12-6(10)5-7(13-8)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)
InChIKeyNNSLNSQKMSZFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroadenine Acyclic Nucleoside Overview


3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol (CAS 86626-06-4) is an acyclic nucleoside analog incorporating the 2-fluoroadenine (2-FA) heterocyclic base moiety linked to a propanediol sugar surrogate. As a 2-fluoroadenine derivative, it belongs to a class of fluorinated purines recognized for their cytotoxic properties against both proliferating and non-proliferating tumor cells, with 2-fluoroadenine itself exhibiting an IC₅₀ of 0.15 µM against CEM human leukemia cells [1]. The compound serves as a synthetic precursor or prodrug for generating the active 2-fluoroadenine base, which functions as a purine antimetabolite that interferes with DNA and RNA synthesis after intracellular activation to its triphosphate form [1].

Why 2-Fluoroadenine Acyclic Nucleoside Cannot Be Substituted


The 2-fluoroadenine core is a potent cytotoxic agent, but its direct use as a free base is limited by poor solubility and off-target toxicity [1]. Consequently, 2-fluoroadenine is typically deployed as a nucleoside prodrug, where the attached sugar or acyclic moiety critically dictates the compound's metabolic activation pathway, pharmacokinetics, and therapeutic index. Even minor structural variations, such as the presence of an acyclic propanediol versus a cyclic arabinose or deoxyribose sugar, can profoundly alter susceptibility to key activating enzymes like purine nucleoside phosphorylase (PNP) or adenosine kinase, thereby determining whether the active 2-fluoroadenine is generated efficiently within target cells [2]. Therefore, substitution with another 2-fluoroadenine analog—such as the free base or a different nucleoside—is not equivalent and will likely result in drastically different biological outcomes, including altered potency, metabolic stability, and resistance profiles.

2-Fluoroadenine Acyclic Nucleoside Comparative Data


Antiproliferative Activity vs. 6-Methylpurine

The active metabolite generated from 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, 2-fluoroadenine (F-Ade), exhibits potent cytotoxicity against CEM human leukemia cells with an IC₅₀ of 0.15 ± 0.07 µM. This represents a 60-fold greater potency compared to another purine base prodrug metabolite, 6-methylpurine (MeP), which has an IC₅₀ of 9 ± 4 µM in the same cell line [1].

Anticancer Leukemia Cytotoxicity

Anti-Trichomonas Activity vs. Prodrug

In vitro studies demonstrate that 2-fluoroadenine (F-Ade) itself is a potent inhibitor of Trichomonas vaginalis growth with an IC₅₀ of 84 nM, while its prodrug form, 2-fluoro-2'-deoxyadenosine (F-dAdo), exhibits a similar potency of 106 nM [1]. This indicates that the 2-fluoroadenine core, once released, is the primary cytotoxic agent, and that modifications to the sugar moiety (like the acyclic propanediol in the target compound) can be designed to optimize prodrug conversion rates without compromising intrinsic activity.

Antiparasitic Trichomoniasis PNP Substrate

ADA Deamination Resistance vs. Ara-A

A key advantage of the 2-fluoroadenine scaffold is its resistance to deamination by adenosine deaminase (ADA), a ubiquitous enzyme that rapidly inactivates other adenine nucleosides like vidarabine (ara-A). While specific quantitative data for the propanediol derivative is lacking, studies on 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) demonstrate that it is a metabolically stable analog of ara-A, retaining full activity without the need for an ADA inhibitor [1]. This class-level property suggests that 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol, by virtue of its 2-fluoroadenine base, would similarly evade ADA-mediated inactivation, leading to improved in vivo stability and efficacy compared to non-fluorinated adenosine analogs.

Drug Metabolism Enzyme Resistance Nucleoside Analog

Solubility vs. Free Base

The parent base, 2-fluoroadenine, has poor aqueous solubility, which limits its direct formulation. The 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol compound addresses this limitation through the incorporation of a hydrophilic propanediol group. While direct solubility data for this specific compound is not available in the accessed sources, this modification is a well-established strategy for improving the aqueous solubility of nucleoside analogs. For example, the phosphate prodrug of F-ara-A was developed to enhance solubility for clinical use [1].

Solubility Formulation Drug Development

2-Fluoroadenine Acyclic Nucleoside Applications


PNP-GDEPT Prodrug Strategy

This compound is an ideal candidate for use as a prodrug in GDEPT strategies. Its acyclic propanediol moiety is designed to be cleaved by a targeted enzyme (e.g., a mutant PNP) to release the highly cytotoxic 2-fluoroadenine selectively within tumor cells. This approach leverages the potent cytotoxicity of 2-fluoroadenine (IC₅₀ 0.15 µM in CEM cells [1]) while minimizing systemic exposure.

Antiparasitic SAH Hydrolase Targeting

Acyclic nucleosides possessing the 2-fluoroadenine core have demonstrated inhibitory activity against *Plasmodium falciparum* SAH hydrolase, a validated antimalarial target [1]. 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol can serve as a lead structure or building block for further optimization in antiparasitic drug discovery programs, building on the core's intrinsic potency (IC₅₀ 84 nM against *T. vaginalis* [2]).

Purine Antimetabolite Resistance Studies

This compound can be used to generate resistant cell lines or to study the biochemical mechanisms of resistance to 2-fluoroadenine-based therapies. As shown with other 2-fluoroadenine analogs, resistance can arise from reduced activation by kinases like deoxycytidine kinase (dCK) [1]. Using this compound in such studies can help elucidate the structure-activity relationships governing prodrug activation and inform the design of next-generation agents that circumvent resistance.

HTS Library Building Block

Given its core potency and its potential for further derivatization (e.g., at the 6-amino group or the propanediol hydroxyls), this compound is a valuable building block for creating focused libraries of purine analogs. These libraries can be screened against a range of targets, including kinases, metabolic enzymes, and nucleic acid-binding proteins, to identify novel inhibitors with improved selectivity and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Amino-2-fluoro-9H-purin-9-yl)-1,2-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.